ethyl (2-isopropylphenoxy)acetate
Description
Ethyl (2-isopropylphenoxy)acetate is an ester derivative characterized by a phenoxy backbone substituted with an isopropyl group at the ortho position and an acetate ester moiety. The isopropyl substituent confers steric bulk and electron-donating effects, which may influence reactivity, solubility, and crystalline properties compared to other aryloxy esters.
Properties
IUPAC Name |
ethyl 2-(2-propan-2-ylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-15-13(14)9-16-12-8-6-5-7-11(12)10(2)3/h5-8,10H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQLVKNVKRVAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The substituent at the phenoxy ring significantly alters molecular weight, polarity, and physical states. Key comparisons include:
*Calculated based on molecular formula.
- Polar Substituents: Amino () and hydroxyl () groups increase polarity, leading to higher melting points (e.g., 56–58°C for the amino derivative) compared to non-polar isopropyl or iodo analogs.
- Steric Effects : The 2-isopropyl group may reduce crystallization tendencies, as seen in ethyl 2-phenylacetoacetate (), which exists as a neat oil.
Research Findings and Trends
- Synthetic Efficiency: The consecutive synthesis of ethyl 2-(4-aminophenoxy)acetate () achieved a 62% yield via a two-step alkylation-reduction sequence. Comparable methods for this compound would require optimization to manage steric hindrance during alkylation.
- Spectroscopic Differentiation: ¹H NMR data for ethyl 2-(4-aminophenoxy)acetate (δ 4.55 ppm for ArO-CH₂-CO) () contrasts with shifts in halogenated analogs (e.g., 2-iodo), where deshielding effects alter peak positions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
